molecular formula C11H13BBrNO4 B14028309 (4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid

(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B14028309
M. Wt: 313.94 g/mol
InChI Key: OFCRWZWUUPIMDO-UHFFFAOYSA-N
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Description

(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a morpholine-4-carbonyl group attached to a phenyl ring. These functional groups make it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the design of enzyme inhibitors. The bromine atom and morpholine-4-carbonyl group further enhance its reactivity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-(morpholine-4-carbonyl)phenyl)boronic acid stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it particularly useful in complex organic syntheses and in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C11H13BBrNO4

Molecular Weight

313.94 g/mol

IUPAC Name

[4-bromo-3-(morpholine-4-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BBrNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2

InChI Key

OFCRWZWUUPIMDO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)N2CCOCC2)(O)O

Origin of Product

United States

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